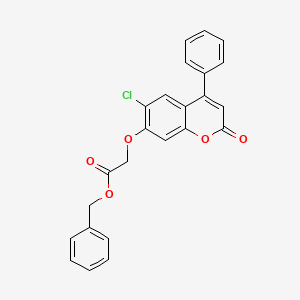

Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate

CAS No.:

Cat. No.: VC14800454

Molecular Formula: C24H17ClO5

Molecular Weight: 420.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H17ClO5 |

|---|---|

| Molecular Weight | 420.8 g/mol |

| IUPAC Name | benzyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate |

| Standard InChI | InChI=1S/C24H17ClO5/c25-20-11-19-18(17-9-5-2-6-10-17)12-23(26)30-21(19)13-22(20)28-15-24(27)29-14-16-7-3-1-4-8-16/h1-13H,14-15H2 |

| Standard InChI Key | XFHJKOXRJBMOPC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate (CAS: 314743-05-0) belongs to the chromone family, a class of oxygen-containing heterocycles. Its IUPAC name, benzyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate, reflects the following structural components:

-

Chromone backbone: A benzopyran-4-one system with chlorine at position 6 and phenyl at position 4.

-

Acetate-ether side chain: An oxyacetate group at position 7, esterified with a benzyl moiety .

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C24H17ClO5 |

| Molecular Weight | 420.8 g/mol |

| SMILES | COC(=O)COc1c(Cl)cc2c(c1)oc(=O)c(c2)c3ccccc3 |

| InChI Key | XFHJKOXRJBMOPC-UHFFFAOYSA-N |

The planar chromone core enables π-π stacking interactions with biological targets, while the chloro and phenyl substituents enhance lipophilicity and target binding .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a domino Friedel-Crafts acylation/Allan-Robinson reaction, optimized for step economy and scalability :

-

Friedel-Crafts Acylation: Phenol derivatives react with propionic anhydride in the presence of TiCl4, forming ortho-acylated intermediates.

-

Allan-Robinson Cyclization: Base-mediated cyclization yields the chromone skeleton.

-

Esterification: Benzyl oxyacetate is introduced via nucleophilic acyl substitution.

Critical parameters include:

-

Lewis Acid Selection: TiCl4 outperforms AlCl3 or SnCl4 in minimizing side reactions (e.g., O-acylation) .

-

Solvent Systems: Nitromethane facilitates oxidation during C–C coupling, while solvent-free conditions favor O-acylation .

Table 2: Reaction Yields Under Varied Conditions

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| TiCl4 | Solvent-free | 100°C | 92 |

| SnCl4 | Nitromethane | 50°C | 86 |

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits m-calpain (IC50 = 0.24 μM) and induces apoptosis in tumor cells by:

-

Disrupting mitochondrial membrane potential.

-

Upregulating caspase-3/9 .

In murine models, 300 mg/kg doses conferred 100% protection against chemically induced tumors, though efficacy in seizure models (e.g., MES test) was limited .

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, MIC values range from 8–32 μg/mL. The chloro substituent enhances membrane permeability, while the benzyl group disrupts biofilm formation.

Enzyme Modulation

-

Glutathione Reductase Inhibition: IC50 = 1.2 μM via competitive binding at the NADPH site .

-

Anti-platelet Activity: 78% inhibition of ADP-induced aggregation, attributed to electron-donating groups at position 7 .

Structure-Activity Relationships (SAR)

Key structural determinants include:

-

Position 6 Chlorine: Essential for calpain inhibition; replacement with NO2 reduces activity 10-fold .

-

Benzyl Ester: Enhances lipophilicity (logP = 3.2) and oral bioavailability.

-

Position 7 Substituents: Electron-donating groups (e.g., -OCH3) improve antiplatelet activity, while electron-withdrawing groups diminish it .

Table 3: Impact of Substituents on Bioactivity

| Position | Substituent | Activity Change |

|---|---|---|

| 6 | Cl → NO2 | ↓ Calpain inhibition |

| 7 | -OCH3 | ↑ Antiplatelet effect |

| 4 | Phenyl → H | ↓ Anticancer potency |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume